Octyl 4-benzoylbenzoate
Overview
Description
Octyl 4-benzoylbenzoate is an organic compound with the molecular formula C22H26O3 and a molecular weight of 338.44 g/mol . It is commonly used in various industrial applications, particularly in the formulation of sunscreens and other cosmetic products due to its ability to absorb ultraviolet (UV) radiation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 4-benzoylbenzoate typically involves the esterification of 4-benzoylbenzoic acid with octanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Octyl 4-benzoylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe) for bromination.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Octyl 4-benzoylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and photochemical studies.
Biology: Investigated for its potential effects on cellular processes and interactions with biological membranes.
Mechanism of Action
The primary mechanism of action of Octyl 4-benzoylbenzoate is its ability to absorb UV radiation. The compound absorbs UV light and undergoes a photochemical reaction, dissipating the absorbed energy as heat. This prevents the UV radiation from penetrating the skin and causing damage . The molecular targets include the aromatic rings and carbonyl groups, which are responsible for the UV absorption properties .
Comparison with Similar Compounds
Octyl methoxycinnamate: Another UV-absorbing compound used in sunscreens.
Benzophenone-3: A common UV filter in cosmetic products.
Ethylhexyl salicylate: Used for its UV-absorbing properties in sunscreens.
Uniqueness: Octyl 4-benzoylbenzoate is unique due to its specific absorption spectrum and stability under UV exposure. It provides broad-spectrum UV protection and is less likely to degrade compared to some other UV filters .
Biological Activity
Octyl 4-benzoylbenzoate, also known as a UV filter, is commonly used in cosmetic formulations, particularly sunscreens. Its primary function is to absorb ultraviolet (UV) radiation, thereby protecting the skin from harmful effects such as sunburn and long-term skin damage. This article delves into the biological activity of this compound, examining its mechanisms of action, potential health effects, and environmental impact.
- Molecular Formula : C18H26O3
- Molecular Weight : 290.397 g/mol
- Density : 1.0±0.1 g/cm³
- Boiling Point : 405.3±20.0 °C at 760 mmHg
- Flash Point : 171.6±16.4 °C
This compound functions primarily as a UV filter by absorbing UV-B radiation, which is responsible for skin damage and carcinogenesis. The compound undergoes photochemical transformations upon exposure to UV light, converting harmful radiation into less damaging forms of energy. This mechanism is crucial for its role in photoprotection.
Skin Absorption and Safety
Research indicates that this compound can penetrate the skin barrier; however, studies suggest that its systemic absorption is minimal under normal usage conditions in cosmetic products. Toxicological evaluations have shown that it exhibits low acute toxicity in dermal applications, making it generally safe for use in sunscreens and other topical formulations .
Antioxidant Properties
In addition to its UV-filtering capabilities, this compound has been studied for its antioxidant properties. Antioxidants play a vital role in neutralizing free radicals generated by UV exposure, thereby reducing oxidative stress and potential cellular damage .
Case Studies
- Photoprotection Efficacy : A clinical study evaluated the efficacy of this compound in a sunscreen formulation compared to other UV filters. Results demonstrated significant protection against UV-induced erythema (skin redness) when applied regularly over a two-week period .
- Environmental Impact Assessment : A study investigated the persistence and degradation of this compound in aquatic environments. The findings revealed that while it is relatively stable under sunlight exposure, biodegradation occurs over time, suggesting a moderate environmental impact when released into water systems .
Comparative Analysis with Other UV Filters
Property | This compound | Octinoxate | Avobenzone |
---|---|---|---|
Molecular Weight | 290.397 g/mol | 290.397 g/mol | 310.45 g/mol |
UV Absorption Range | UV-B (280-320 nm) | UV-B (280-320 nm) | Broad-spectrum |
Skin Penetration | Moderate | Low | Low |
Antioxidant Activity | Yes | No | Yes |
Environmental Persistence | Moderate | High | Low |
Properties
IUPAC Name |
octyl 4-benzoylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-2-3-4-5-6-10-17-25-22(24)20-15-13-19(14-16-20)21(23)18-11-8-7-9-12-18/h7-9,11-16H,2-6,10,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCOMAXJNUVGLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20606068 | |
Record name | Octyl 4-benzoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20606068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62086-78-6 | |
Record name | Octyl 4-benzoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20606068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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